molecular formula C11H18F3N3O B1397014 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one CAS No. 1191047-90-1

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Cat. No. B1397014
M. Wt: 265.28 g/mol
InChI Key: NQBIMHIJXJNAFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group is attached to the piperidine ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.28 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Alzheimer's Disease Research

A study by Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of imidazolidin-2-one, closely related to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, for anti-Alzheimer's activity. This research explored the analogs based on the lead compound donepezil, a major drug for Alzheimer's management. The compounds showed promising results in in-vivo and in-vitro evaluations, suggesting potential applications in Alzheimer's disease treatment (Gupta et al., 2020).

Antitumor Applications

In the context of cancer research, da Silveira et al. (2017) investigated the antiglioma effects of synthetic thiazolidin-4-ones, structurally related to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. The study highlighted the compounds' selective cytotoxicity towards glioma cells without affecting primary astrocytes. This indicates a potential application in glioblastoma multiforme (GBM) treatment, underscoring the compound's antitumor capabilities (E. F. da Silveira et al., 2017).

Serotonin Receptor Antagonism

Perregaard et al. (1992) synthesized a series of compounds including 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, which have structural similarities to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. These compounds demonstrated high potency and selectivity for serotonin 5-HT2 receptors, suggesting their potential use in developing treatments targeting these receptors (Perregaard et al., 1992).

Chemical Synthesis and Catalysis

Zhang et al. (2009) explored the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes using imidazolidin-2-ones, similar to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. This study contributes to the field of chemical synthesis, demonstrating the use of these compounds in catalytic processes (Zhang et al., 2009).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)9-1-4-16(5-2-9)7-8-17-6-3-15-10(17)18/h9H,1-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBIMHIJXJNAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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